Bienvenue dans la boutique en ligne BenchChem!

Algestone acetophenide

Pharmacokinetics Drug Development Contraceptive Research

Procure Algestone acetophenide for its unparalleled 24-day elimination half-life—the pharmacokinetic cornerstone of once-monthly injectable contraceptives. Unlike shorter-acting 17α-hydroxyprogesterones (e.g., hydroxyprogesterone caproate, ~8-day half-life), only Algestone acetophenide delivers the sustained progestin exposure required for 30-day dosing intervals. Substitution introduces uncontrolled variability in time-dependent pharmacodynamic and physiological protocols. Its pure progesterone receptor agonism, without ancillary hormonal activity, makes it an essential reference standard for long-acting steroid ester SAR studies and estrus synchronization research. Ensure protocol fidelity and data reproducibility with this high-purity, long-acting progestin.

Molecular Formula C29H36O4
Molecular Weight 448.6 g/mol
CAS No. 1179-87-9
Cat. No. B072495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlgestone acetophenide
CAS1179-87-9
SynonymsAcetophenide, Algestone
Acetophenide, Alphasone
Acetophenide, Dihydroxyprogesterone
Algestone Acetophenide
Alphasone Acetophenide
Dihydroxyprogesterone Acetophenide
Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))-
Molecular FormulaC29H36O4
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6
InChIInChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1
InChIKeyAHBKIEXBQNRDNL-BXXPAUNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Algestone Acetophenide: Technical Baseline and Procurement Context for the Long-Acting Progestin


Algestone acetophenide (dihydroxyprogesterone acetophenide, DHPA) is a synthetic progestin of the 17α-hydroxyprogesterone class, functioning as a pure progesterone receptor agonist with no significant ancillary hormonal activity [1]. Its defining feature is an exceptionally prolonged duration of action following intramuscular injection, with an elimination half-life of approximately 24 days [2]. This property has historically established its primary application as the progestin component in once-monthly combined injectable contraceptives, formulated with estradiol enanthate [3]. Understanding its unique pharmacokinetic profile and receptor selectivity is critical for differentiating it from other injectable progestins in both clinical and research procurement decisions.

Algestone Acetophenide Procurement Risk: Why In-Class Substitution of Long-Acting Progestins Compromises Project Outcomes


Within the 17α-hydroxyprogesterone progestin class, significant pharmacokinetic and pharmacodynamic heterogeneity exists that renders simple compound substitution scientifically invalid and a major source of experimental variability. The primary differentiator is the vast disparity in half-life: Algestone acetophenide exhibits an elimination half-life of ~24 days [1], whereas a close analog like hydroxyprogesterone caproate has a half-life of approximately 8 days. This 3-fold difference in exposure duration directly impacts the study protocol (e.g., dosing frequency, washout periods) and is a non-interchangeable variable in long-acting contraceptive or endocrine research. Furthermore, subtle differences in receptor binding kinetics or metabolite profiles between acetophenide esters and caproate esters can lead to divergent biological outcomes that are not predictable from simple in vitro potency assays. For a scientific user, substituting Algestone acetophenide with a shorter-acting analog without explicit protocol re-validation introduces uncontrolled variance, compromising the reproducibility and interpretability of time-dependent pharmacodynamic or physiological studies [2].

Quantitative Comparative Evidence: Algestone Acetophenide vs. Medroxyprogesterone Acetate and Other Progestins


Half-Life Prolongation: Algestone Acetophenide vs. Hydroxyprogesterone Caproate and Medroxyprogesterone Acetate

The defining quantitative differentiator is half-life. Algestone acetophenide demonstrates an elimination half-life of 24 days following intramuscular injection in humans [1]. This is substantially longer than that of the close analog hydroxyprogesterone caproate (8 days) and the more widely used medroxyprogesterone acetate (MPA, ~50 days for its depot formulation but with significant individual variation) [1]. While MPA provides longer coverage, its duration is associated with a prolonged delay in return to fertility, a key differentiator from the monthly cycle of Algestone acetophenide formulations.

Pharmacokinetics Drug Development Contraceptive Research

Progestational Potency: Algestone Acetophenide vs. Hydroxyprogesterone Caproate

A key potency differential exists between Algestone acetophenide and its close structural analog, hydroxyprogesterone caproate. Algestone acetophenide is reported to be both more potent and longer-acting than hydroxyprogesterone caproate [1]. While specific receptor binding affinity (Ki) values for the human progesterone receptor are not widely published, the enhanced potency is a functional observation from in vivo models, underpinning its development for monthly injectable use.

Endocrinology Pharmacodynamics Drug Screening

Human Contraceptive Efficacy: Once-Monthly Algestone Acetophenide/Estradiol Enanthate Regimen

The combination of 150 mg algestone acetophenide with 10 mg estradiol enanthate administered intramuscularly once per month has demonstrated high contraceptive efficacy and acceptable cycle control in clinical studies [1]. In a multicenter, double-blind, comparative Phase III clinical trial (n=904 women, 17,576 cycles), the regimen of 90 mg algestone acetophenide with 6 mg estradiol enanthate was directly compared to the higher-dose 150 mg/10 mg formulation, establishing the efficacy and safety profile of this specific combination [2].

Clinical Trial Contraception Reproductive Health

Application-Specific Procurement Guidance: Where Algestone Acetophenide Provides Definitive Value


Development of Once-Monthly Injectable Contraceptive Formulations

For any program aiming to replicate, improve, or develop generic versions of a once-monthly combined injectable contraceptive, Algestone acetophenide is an essential active pharmaceutical ingredient (API). Its unique 24-day half-life is the pharmacokinetic cornerstone that enables a 30-day dosing interval when paired with estradiol enanthate [1]. Procuring this specific compound is mandatory for achieving the intended release profile; substitution with shorter-acting progestins (e.g., hydroxyprogesterone caproate) would fundamentally alter the product's dosing schedule and therapeutic profile [2].

Long-Acting Progestin Research and Comparative Pharmacokinetic Studies

Algestone acetophenide serves as a critical reference compound for studying structure-activity relationships (SAR) in long-acting steroid esters. Its extended half-life, a direct consequence of the acetophenide ketal group at the 16α,17α positions [1], provides a distinct comparator for investigating the impact of ester chain length and type on drug release kinetics from intramuscular depots. Researchers can use this compound to benchmark new long-acting formulations against a well-characterized, clinically validated monthly progestin [2].

Veterinary Medicine: Estrus Synchronization Protocols

The compound's long-acting progestational effect is utilized in veterinary science for estrus synchronization in livestock [1]. For researchers or practitioners developing or validating synchronization protocols (e.g., in cattle or goats), Algestone acetophenide offers a defined duration of action that allows for precise control over the timing of the estrous cycle. Procurement for this application relies on the consistent pharmacokinetic profile of the specific compound [2].

Topical Anti-Inflammatory and Acne Research

Although its systemic use is for contraception, Algestone acetophenide has documented topical anti-inflammatory activity and is used in the treatment of acne [1]. For research into novel topical corticosteroid-sparing agents or in models of sebaceous gland activity, this compound provides a progestin-based alternative with a distinct mechanism from glucocorticoids. Its pure progestational activity is a key differentiator for studies aiming to separate anti-inflammatory effects from classic glucocorticoid-mediated side effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Algestone acetophenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.